molecular formula C12H12BrNO B11850242 5-Bromo-8-propoxyisoquinoline CAS No. 820238-29-7

5-Bromo-8-propoxyisoquinoline

Cat. No.: B11850242
CAS No.: 820238-29-7
M. Wt: 266.13 g/mol
InChI Key: NYWLDJUGFSYQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-propoxyisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. The presence of a bromine atom at the 5-position and a propoxy group at the 8-position of the isoquinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-propoxyisoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the direct bromination of isoquinoline using bromine in the presence of a catalyst such as aluminum chloride. This method can yield 5-bromoisoquinoline, which can then be further reacted with propyl alcohol to introduce the propoxy group at the 8-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-propoxyisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like dichloromethane.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-8-propoxyisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-8-propoxyisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the propoxy group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-propoxyisoquinoline is unique due to the combination of the bromine atom at the 5-position and the propoxy group at the 8-position. This specific substitution pattern can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

820238-29-7

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

5-bromo-8-propoxyisoquinoline

InChI

InChI=1S/C12H12BrNO/c1-2-7-15-12-4-3-11(13)9-5-6-14-8-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

NYWLDJUGFSYQQP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C=NC=CC2=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.